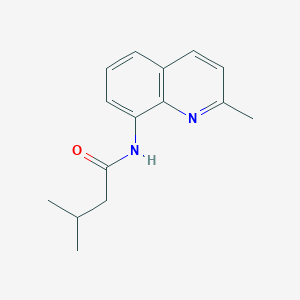![molecular formula C22H25ClFN3O2 B243813 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243813.png)
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, also known as BAY 59-3074, is a novel and potent antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2005 by researchers at Bayer AG and has since been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and plays a key role in regulating appetite, metabolism, and reward pathways. By blocking the activity of this receptor, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 reduces the signaling of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor and promote appetite and food intake.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to have a number of biochemical and physiological effects in animal models, including reducing food intake, body weight, and adiposity, as well as improving glucose tolerance and insulin sensitivity. Additionally, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine.
実験室実験の利点と制限
One advantage of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is its high potency and selectivity for the CB1 receptor, which allows for precise targeting of this receptor in animal models. However, a limitation of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is its relatively short half-life, which requires frequent dosing in animal studies.
将来の方向性
There are a number of potential future directions for research on N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and substance abuse.
2. Development of novel formulations or delivery methods to improve its pharmacokinetic properties and increase its efficacy.
3. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
4. Study of its potential interactions with other drugs or compounds, particularly those that target the endocannabinoid system.
5. Investigation of its potential role in modulating the gut microbiome and its effects on metabolic health.
In conclusion, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is a novel and potent antagonist of the CB1 receptor that has shown promise in a variety of scientific research applications. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further investigation in the treatment of obesity, diabetes, and substance abuse. Future research directions should focus on developing novel formulations or delivery methods, investigating its effects on other physiological systems, and exploring potential interactions with other drugs or compounds.
合成法
The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 involves a multi-step process that begins with the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-(4-(2,2-dimethylpropanoyl)-1-piperazinyl)aniline to form the desired product.
科学的研究の応用
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions, including obesity, diabetes, and substance abuse. It has been shown to effectively reduce food intake and body weight in animal models of obesity, as well as improve glucose tolerance and insulin sensitivity in diabetic animals. Additionally, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to reduce drug-seeking behavior in animal models of drug addiction.
特性
分子式 |
C22H25ClFN3O2 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H25ClFN3O2/c1-22(2,3)21(29)27-11-9-26(10-12-27)19-8-7-17(14-18(19)23)25-20(28)15-5-4-6-16(24)13-15/h4-8,13-14H,9-12H2,1-3H3,(H,25,28) |
InChIキー |
IQFXVFVUDLHJSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl |
正規SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B243732.png)
![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)

![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)